molecular formula C15H24N4O3S2 B5329991 1-butylsulfonyl-N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)piperidine-3-carboxamide

1-butylsulfonyl-N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)piperidine-3-carboxamide

Cat. No.: B5329991
M. Wt: 372.5 g/mol
InChI Key: SVRLVQBCOBVUNE-UHFFFAOYSA-N
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Description

1-butylsulfonyl-N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)piperidine-3-carboxamide is a compound that belongs to the class of 1,3,4-thiadiazole derivatives.

Properties

IUPAC Name

1-butylsulfonyl-N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)piperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N4O3S2/c1-2-3-9-24(21,22)19-8-4-5-12(10-19)13(20)16-15-18-17-14(23-15)11-6-7-11/h11-12H,2-10H2,1H3,(H,16,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVRLVQBCOBVUNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCS(=O)(=O)N1CCCC(C1)C(=O)NC2=NN=C(S2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-butylsulfonyl-N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)piperidine-3-carboxamide involves several steps. The starting materials typically include hydrazonoyl halides and thiocyanates. The reaction conditions often involve the use of solvents like ethanol and catalysts such as triethylamine . The industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

1-butylsulfonyl-N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)piperidine-3-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include hydrazine derivatives, thiocyanates, and halides . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-butylsulfonyl-N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)piperidine-3-carboxamide has been studied for its potential applications in several scientific fields. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has shown promise as an antimicrobial and anticancer agent . Its unique structure allows it to interact with various biological targets, making it a valuable compound for drug development.

Mechanism of Action

The mechanism of action of 1-butylsulfonyl-N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)piperidine-3-carboxamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and disrupt cellular processes, leading to its antimicrobial and anticancer effects . The exact pathways and targets may vary depending on the specific application and biological context.

Comparison with Similar Compounds

1-butylsulfonyl-N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)piperidine-3-carboxamide can be compared with other 1,3,4-thiadiazole derivatives. Similar compounds include N-(5-(4-(tert-butyl)phenyl)-1,3,4-thiadiazol-2-yl)propanamide and N-(5-(4-nitrophenyl)-1,3,4-thiadiazol-2-yl)acetamide These compounds share similar structural features but may differ in their biological activities and applications

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